4-ethyl-5-methyl-2-phenyl-4H-pyrazol-3-one
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Overview
Description
4-ethyl-5-methyl-2-phenyl-4H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. This compound is known for its diverse applications in medicinal chemistry, drug discovery, and various industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-5-methyl-2-phenyl-4H-pyrazol-3-one typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of ethyl acetoacetate with phenylhydrazine under acidic or basic conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-5-methyl-2-phenyl-4H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and oxidized pyrazole compounds. These products have significant applications in medicinal chemistry and material science .
Scientific Research Applications
4-ethyl-5-methyl-2-phenyl-4H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Medicine: It is used in the development of drugs for treating conditions such as cancer, inflammation, and neurological disorders.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-ethyl-5-methyl-2-phenyl-4H-pyrazol-3-one involves its interaction with various molecular targets and pathways. For instance, as an antioxidant, it scavenges reactive oxygen species, thereby protecting cells from oxidative stress. This property is particularly useful in treating neurological disorders and inflammatory conditions .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-2-pyrazoline-5-one: Known for its antioxidant properties and used in treating amyotrophic lateral sclerosis (ALS).
Phenazone: An analgesic and antipyretic compound.
Aminophenazone: Used as an analgesic and anti-inflammatory agent.
Uniqueness
4-ethyl-5-methyl-2-phenyl-4H-pyrazol-3-one stands out due to its unique combination of biological activities and chemical reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry. Additionally, its broad spectrum of biological activities, including antioxidant, antibacterial, and anti-inflammatory properties, highlights its potential in medicinal chemistry .
Properties
Molecular Formula |
C12H14N2O |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
4-ethyl-5-methyl-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C12H14N2O/c1-3-11-9(2)13-14(12(11)15)10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3 |
InChI Key |
JCITYLVQXRWVDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=NN(C1=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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